4,4-Difluoro-1-iodocyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-1-iodocyclohex-1-ene is an organic compound with the molecular formula C6H7F2I It is a cyclohexene derivative where two fluorine atoms are attached to the fourth carbon, and an iodine atom is attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-1-iodocyclohex-1-ene can be achieved through several methods. One common approach involves the fluorination of cyclohexene derivatives followed by iodination. For instance, starting with 4,4-difluorocyclohexanone, the compound can be subjected to halogenation reactions to introduce the iodine atom at the desired position.
Industrial Production Methods
Industrial production of 4,4-difluoro-1-iodocyclohex-1-ene typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoro-1-iodocyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of difluorocyclohexene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 4,4-difluorocyclohexanol or 4,4-difluoro-1-aminocyclohexene.
Oxidation: Formation of 4,4-difluorocyclohexanone.
Reduction: Formation of 4,4-difluorocyclohexene.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-1-iodocyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in drug development, especially in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4-difluoro-1-iodocyclohex-1-ene involves its interaction with various molecular targets. The fluorine atoms can enhance the compound’s stability and reactivity, while the iodine atom can participate in electrophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Difluorocyclohexanone: Similar in structure but lacks the iodine atom.
4,4-Difluoro-1-bromocyclohex-1-ene: Similar but with a bromine atom instead of iodine.
4,4-Difluoro-1-chlorocyclohex-1-ene: Similar but with a chlorine atom instead of iodine.
Uniqueness
4,4-Difluoro-1-iodocyclohex-1-ene is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties
Eigenschaften
CAS-Nummer |
1393576-63-0 |
---|---|
Molekularformel |
C6H7F2I |
Molekulargewicht |
244.02 g/mol |
IUPAC-Name |
4,4-difluoro-1-iodocyclohexene |
InChI |
InChI=1S/C6H7F2I/c7-6(8)3-1-5(9)2-4-6/h1H,2-4H2 |
InChI-Schlüssel |
JJAWDQKUUQYSHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1I)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.